molecular formula C11H16ClN3 B1389706 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride CAS No. 1185294-80-7

2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride

Cat. No.: B1389706
CAS No.: 1185294-80-7
M. Wt: 225.72 g/mol
InChI Key: HCIMBDDDVOAQAE-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with potential biological activities.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the benzimidazole core or the ethylamine group, leading to different derivatives.

  • Substitution: : The compound can undergo substitution reactions, where functional groups on the benzimidazole core or the ethylamine group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, acylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride has a wide range of scientific research applications:

  • Chemistry: : The compound is used as a building block for synthesizing other benzimidazole derivatives with potential pharmacological activities. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : In biological research, the compound is used to study its effects on various biological systems

  • Medicine: : The compound’s pharmacological properties make it a candidate for drug development. It is studied for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.

  • Industry: : In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. It is also used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A precursor in the synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride, known for its role in vitamin B12 structure.

    2-(1H-Benzimidazol-2-yl)-ethylamine: A similar compound without the dimethyl groups, used in various pharmacological studies.

    Thiabendazole: A benzimidazole derivative with anthelmintic activity, used to treat parasitic infections.

Uniqueness

This compound is unique due to the presence of both the dimethyl groups on the benzimidazole core and the ethylamine side chain. These structural features contribute to its distinct pharmacological properties and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIMBDDDVOAQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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